Thiophene-3-carboxaldoxime
Overview
Description
Thiophene-3-carboxaldoxime is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-3-carboxaldoxime is a thiophene-based compound . Thiophene-based compounds are known to interact with receptors such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them primary targets of many anti-inflammatory drugs .
Mode of Action
This compound, like other thiophene-based compounds, interacts with its targets (COX and LOX enzymes) to exert its effects .
Biochemical Pathways
The inhibition of COX and LOX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of various pro-inflammatory mediators. By inhibiting COX and LOX enzymes, this compound reduces the production of these mediators, thereby mitigating the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties . By inhibiting the activity of COX and LOX enzymes, this compound reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation at the molecular and cellular levels .
Properties
IUPAC Name |
(NE)-N-(thiophen-3-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZUXSHORSJIZ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thiophene-3-carboxaldoxime interact with metal ions?
A: this compound acts as a neutral ligand, coordinating to metal ions through the nitrogen atom of the oxime group. [, ] The oxime functional group remains protonated during complex formation. [, ] This coordination behavior has been observed with cobalt(II), nickel(II), and copper(II) halides. [, ]
Q2: What is the crystal structure of the complexes formed between this compound and cobalt(II) or nickel(II) bromides?
A: X-ray diffraction studies reveal that both [CoBr2(3TCOH)4] and [NiBr2(3TCOH)4] adopt octahedral geometries. [] This indicates that the metal ion is surrounded by six ligands: four this compound molecules and two bromide ions.
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